4-(3,4-Difluorophenyl)but-3-yn-2-ol
Description
4-(3,4-Difluorophenyl)but-3-yn-2-ol is a fluorinated alkyne alcohol with the molecular formula C₁₀H₈F₂O and a molecular weight of 182.17 g/mol. Structurally, it features a hydroxyl group at the second carbon of a butynol chain (C2), a triple bond between C3 and C4, and a 3,4-difluorophenyl substituent at C4. The triple bond introduces rigidity and reactivity, making it a candidate for applications in pharmaceutical synthesis or materials science.
Properties
Molecular Formula |
C10H8F2O |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H8F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,1H3 |
InChI Key |
VASMVOPASBBRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC(=C(C=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3,4-Difluorophenyl)but-3-yn-2-ol typically involves the reaction of 3,4-difluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
4-(3,4-Difluorophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Scientific Research Applications
4-(3,4-Difluorophenyl)but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the butynol backbone allows for versatile chemical modifications. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-(3,4-Difluorophenyl)but-3-yn-2-ol with analogous compounds, emphasizing structural variations and their implications:
Comparison by Bond Type
- Triple Bond (Alkyne) vs. Double Bond (Alkene):
The triple bond in 4-(3,4-Difluorophenyl)but-3-yn-2-ol increases rigidity and offers sites for click chemistry (e.g., azide-alkyne cycloaddition). In contrast, 4,4-Difluoro-2-phenyl-but-3-en-2-ol (double bond) exhibits lower reactivity, making it more suitable for stable intermediates in ketone synthesis .
Impact of Fluorine Substitution
- 3,4-Difluorophenyl vs. Monofluoro analogs (e.g., 4-(4-Fluorophenyl)but-3-yn-2-ol) show weaker electronic modulation.
- Positional Isomerism (3,4 vs.
Research Findings and Implications
- Reactivity: The triple bond in 4-(3,4-Difluorophenyl)but-3-yn-2-ol enables functionalization but may pose stability challenges under acidic conditions.
- Biological Relevance: Fluorine substitution at 3,4 positions is associated with improved pharmacokinetic profiles in drug candidates, though specific data for this compound requires further study.
- Thermodynamic Stability: Alkyne derivatives generally exhibit higher melting points and lower solubility compared to alkene analogs due to molecular rigidity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
